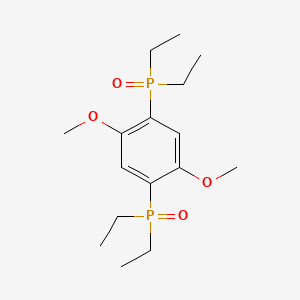
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is an organic compound with significant applications in various fields, including chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) typically involves the reaction of 2,5-dimethoxy-1,4-xylene with diethyl phosphonate under controlled conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) and requires the presence of a base like sodium hydride (NaH) to facilitate the formation of the desired product . The reaction mixture is usually cooled in an ice bath to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is essential to achieve high efficiency and reproducibility.
化学反応の分析
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.
科学的研究の応用
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including optical waveguides and electronic devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.
類似化合物との比較
Similar Compounds
- (2,5-Dibromo-1,4-phenylene)bis(ethene-2,1-diyl)dipyridine
- (2,5-Dimethoxy-1,4-phenylene)bis(diethyl phosphonate)
Uniqueness
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is unique due to its combination of methoxy and phosphine oxide groups, which confer distinct chemical and physical properties. This combination allows for versatile reactivity and makes the compound suitable for a wide range of applications, from materials science to industrial chemistry.
特性
IUPAC Name |
1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQFYRGPWSOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH](/img/structure/B6315159.png)
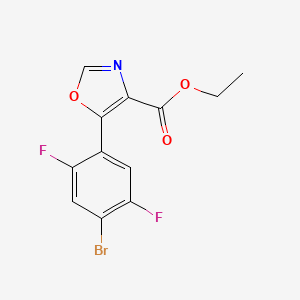
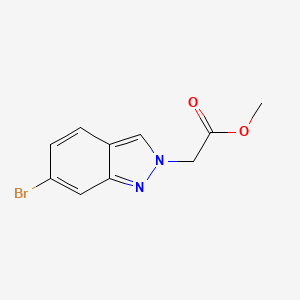

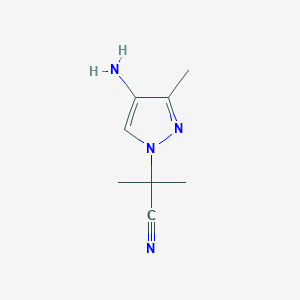
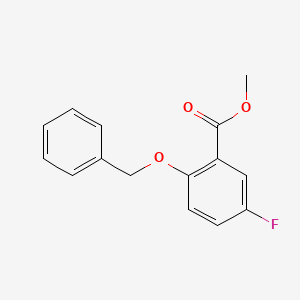

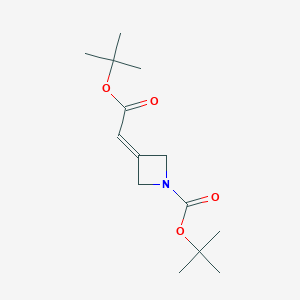
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

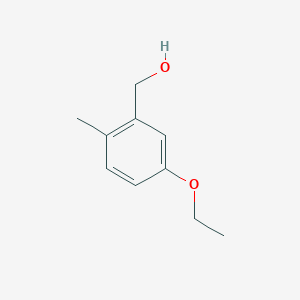

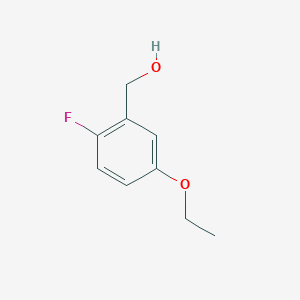
![11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6315262.png)
